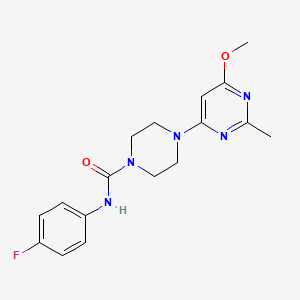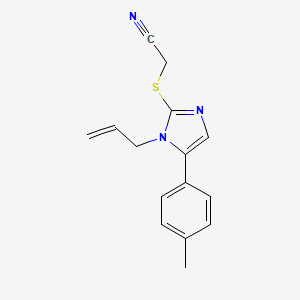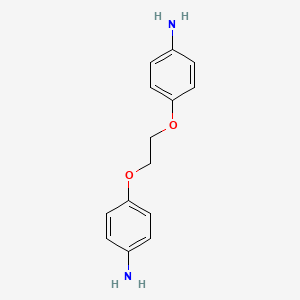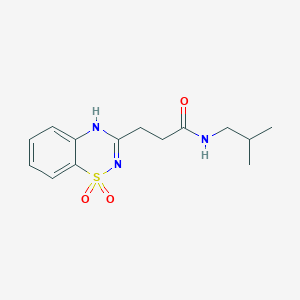![molecular formula C25H18FN3O3 B2426576 3-{3-[4-(苄氧基)苯基]-1,2,4-恶二唑-5-基}-6-氟-1-甲基-1,4-二氢喹啉-4-酮 CAS No. 1358344-41-8](/img/structure/B2426576.png)
3-{3-[4-(苄氧基)苯基]-1,2,4-恶二唑-5-基}-6-氟-1-甲基-1,4-二氢喹啉-4-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{3-[4-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-6-fluoro-1-methylquinolin-4(1H)-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is notable for its unique structural features, which include a quinoline core, an oxadiazole ring, and a benzyloxyphenyl group
科学研究应用
3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique electronic and optical properties.
Biology: It has been studied for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Industry: It is used in the development of advanced materials for electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics.
作用机制
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) kinase . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α, leading to cellular proliferation and survival .
Mode of Action
The compound inhibits EGFR kinase, thereby blocking the signal transduction pathways that lead to DNA synthesis and cell proliferation . It binds to the hinge region of the ATP binding site of EGFR kinase, similar to the standard drug erlotinib .
Biochemical Pathways
The inhibition of EGFR kinase affects multiple downstream biochemical pathways. It primarily impacts the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are involved in cell proliferation, survival, and differentiation . The compound’s action on these pathways leads to the inhibition of cell growth and induction of apoptosis .
Result of Action
The compound has shown potent antiproliferative results against the A549 cancer cell line, with an IC50 value of 5.6 µM . It also induces apoptosis in cancer cells, as evident by DAPI staining and phase contrast microscopy . The potency to induce apoptosis was further confirmed by FACS using Annexin-V-FITC & propidium iodide (PI) labeling .
生化分析
Biochemical Properties
The compound 3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one is known to interact with various enzymes and proteins. For instance, it has been found to inhibit EGFR kinase, a key enzyme involved in cell signaling pathways . The compound binds to the hinge region of the ATP binding site of EGFR Kinase . This interaction can influence the activity of the enzyme, potentially altering the biochemical reactions it catalyzes.
Cellular Effects
In cellular contexts, 3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one has been observed to have significant effects. For example, it has shown potent antiproliferative results against the A549 cancer cell line . Furthermore, it has been found to induce apoptosis in cancer cells . These effects suggest that the compound could influence cell function and cellular metabolism in significant ways.
Molecular Mechanism
The molecular mechanism of action of 3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one involves its interaction with EGFR kinase . By binding to the ATP binding site of this enzyme, the compound can inhibit its activity . This inhibition can lead to changes in cell signaling pathways, potentially influencing gene expression and other cellular processes.
准备方法
The synthesis of 3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer reaction, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Oxadiazole Ring: The oxadiazole ring can be introduced via cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Attachment of the Benzyloxyphenyl Group: The benzyloxyphenyl group can be attached through nucleophilic substitution reactions, where a benzyloxy group is introduced to a phenyl ring.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing automated synthesis equipment and high-throughput screening techniques.
化学反应分析
3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the reduction of the oxadiazole ring to amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, where nucleophiles such as thiols or amines replace the benzyloxy group, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and varying temperatures and pressures depending on the specific reaction.
相似化合物的比较
3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one can be compared with other similar compounds, such as:
3-(4-(Benzyloxy)phenyl)-1H-pyrazole-5-carbohydrazide: This compound also contains a benzyloxyphenyl group but differs in the presence of a pyrazole ring instead of an oxadiazole ring.
5-[4-(Benzyloxy)phenyl]-1,3,4-oxadiazol-2(3H)-one: This compound shares the oxadiazole ring but lacks the quinoline core and the fluorine substitution.
属性
IUPAC Name |
6-fluoro-1-methyl-3-[3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18FN3O3/c1-29-14-21(23(30)20-13-18(26)9-12-22(20)29)25-27-24(28-32-25)17-7-10-19(11-8-17)31-15-16-5-3-2-4-6-16/h2-14H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPLJYNNDWCCHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC=C(C=C4)OCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-cyanocyclohexyl)-2-[3-(pyrrolidin-1-yl)piperidin-1-yl]acetamide](/img/structure/B2426495.png)
![1'-(2-(2,4-dichlorophenoxy)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2426497.png)

![3-[(3,3-difluorocyclobutyl)methoxy]pyridin-2-amine hydrochloride](/img/structure/B2426501.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2426503.png)
![(2Z)-2-cyano-2-[3-(4-fluorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-2-ylidene]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2426505.png)
![7-benzyl-3,9-dimethyl-1-(2-morpholinoethyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2426507.png)


![1,6,7-trimethyl-3-(2-phenylethyl)-8-(tetrahydrofuran-2-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2426510.png)
![2-METHOXY-N-[3-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]BENZAMIDE](/img/structure/B2426513.png)


